2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
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Overview
Description
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxin ring, an indene moiety, and a phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multiple steps, starting with the preparation of the benzodioxin and indene intermediates. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.
Preparation of Benzodioxin Intermediate: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Preparation of Indene Intermediate: The indene moiety can be synthesized through the cyclization of phenylacetylene derivatives.
Final Coupling Reaction: The benzodioxin and indene intermediates are then coupled using a suitable amine and a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)AMINO]-2-PHENYL-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- **this compound derivatives
Uniqueness
The uniqueness of this compound lies in its structural features, which allow it to interact with a wide range of biological targets. Its combination of benzodioxin and indene moieties provides a versatile scaffold for designing new compounds with enhanced properties.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-phenylindene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c25-21-17-8-4-5-9-18(17)22(26)23(21,15-6-2-1-3-7-15)24-16-10-11-19-20(14-16)28-13-12-27-19/h1-11,14,24H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKTWNGDQUGRCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3(C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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